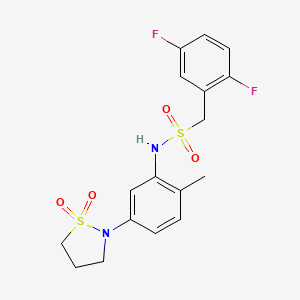

(Z)-N-(6-(甲磺酰)-3-(丙-2-炔-1-基)苯并噻唑-2(3H)-基亚甲基)-1H-吲哚-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . FTIR, 1H, 13C-NMR and HRMS techniques were used to examine the structure of synthesized derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, contributing to its versatility in scientific research. The structure was examined using FTIR, 1H, 13C-NMR and HRMS techniques .Chemical Reactions Analysis

The compound exhibits high perplexity due to its complex molecular structure and offers burstiness through its ability to engage in various chemical reactions.科学研究应用

心脏电生理活性

与(Z)-N-(6-(甲基磺酰基)-3-(丙-2-炔-1-基)苯并[d]噻唑-2(3H)-亚甲基)-1H-吲哚-3-甲酰胺结构相关的化合物的合成和分析在心脏电生理应用中显示出巨大的潜力。具体而言,N-取代咪唑并苯甲酰胺或苯磺酰胺表现出有希望的电生理活性,与正在进行临床试验以研究其对心律失常的影响的有效选择性 III 类药物西马替利相当。这些发现突出了这些化合物在开发新的心律失常治疗方法中的潜力,表明 1H-咪唑-1-基部分可以有效地取代甲基磺酰胺基团,在 N-取代苯甲酰胺系列中产生 III 类电生理活性 (Morgan 等人,1990)。

抗癌活性

对(Z)-N-(6-(甲基磺酰基)-3-(丙-2-炔-1-基)苯并[d]噻唑-2(3H)-亚甲基)-1H-吲哚-3-甲酰胺的衍生物的研究揭示了对癌细胞系具有高促凋亡活性的化合物。对吲达帕胺衍生物的一项研究揭示了化合物 12,对黑色素瘤癌细胞系 MDA-MB-435 表现出显着的抗癌活性。该化合物抑制了四种生理相关的碳酸酐酶异构体,表明通过靶向癌细胞生长和与癌症进展相关的特定酶活性,可以对癌症治疗采取多种方法 (Yılmaz 等人,2015)。

抗菌和抗真菌应用

进一步扩展与(Z)-N-(6-(甲基磺酰基)-3-(丙-2-炔-1-基)苯并[d]噻唑-2(3H)-亚甲基)-1H-吲哚-3-甲酰胺结构相似的化合物的用途,最近的合成工作产生了具有显着抗菌和抗真菌活性的衍生物。磺酰基取代的含氮杂环系统的衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出敏感性,并对白色念珠菌表现出抗真菌活性。这为开发新的抗菌和抗真菌剂以对抗耐药菌株和真菌开辟了一条有希望的途径 (Sych 等人,2019)。

安全和危害

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

未来方向

属性

IUPAC Name |

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S2/c1-3-10-23-17-9-8-13(28(2,25)26)11-18(17)27-20(23)22-19(24)15-12-21-16-7-5-4-6-14(15)16/h1,4-9,11-12,21H,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJXIOXYIOTAGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CNC4=CC=CC=C43)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[5-(4-Chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2735404.png)

![6-Ethyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2735406.png)

![[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2735414.png)

![3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2735418.png)

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735426.png)